3-Methylbenzyl alcohol
Overview
Description
3-Methylbenzyl alcohol participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst.
This compound is a methylbenzyl alcohol that is toluene in which one of the meta hydrogens has been replaced by a hydroxymethyl group. It is a primary alcohol and a methylbenzyl alcohol.
Scientific Research Applications
Oxidative Removal and Orthogonal Alcohol Deprotection
3-Methylbenzyl alcohol (MBn) is utilized in the selective removal of protective groups in organic synthesis. Ikeuchi et al. (2019) demonstrated that MBn protections can be practically removed from alcohols using specific oxidants, offering new synthetic strategies for organic compounds. This process is particularly notable for its selectivity, tolerating certain chemical conditions and providing a method for chemoselective removal in the presence of similar functional groups (Ikeuchi, Murasawa, Ohara, & Yamada, 2019).
Hydrogenation and Hydrogenolysis
In a study on gas-phase hydrogen treatment of methanolic solutions of isophthaldehyde, Keane (2010) identified this compound as a product. This research, conducted over a Ni/SiO2 catalyst, showed how MBn alcohol can result from hydrogenation and hydrogenolysis of certain chemical bonds while preserving the aromatic ring, indicating its potential in catalytic chemical reactions (Keane, 2010).
Precursors in Crystalline Oxide Films
Basharat et al. (2007) reported the formation of sesquialkoxide compounds through reactions involving 4-methylbenzyl alcohol, which were then used as precursors for producing crystalline oxide films like gallium oxide (Ga2O3). This showcases MBn alcohol's role in the synthesis of materials with significant industrial applications, especially in the field of material science (Basharat et al., 2007).
Enantioselective Addition in Organic Synthesis
Liu et al. (2001) explored the use of optically active aminonaphthol, derived from reactions involving methylbenzyl alcohol, in the enantioselective ethylation of aryl aldehydes. This research highlights the potential of MBn alcohol in facilitating highly selective organic reactions, essential in producing pharmaceuticals and fine chemicals (Liu et al., 2001).
Photocatalytic Oxidation
Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methylbenzyl alcohol, into corresponding aldehydes. This research shows the application of MBn alcohol in photocatalytic processes, which are crucial for environmental and green chemistry applications (Higashimoto et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylbenzyl alcohol, also known as m-Tolyl carbinol or m-Methyl benzyl alcohol , is a type of methylbenzyl alcohol
Mode of Action
For instance, they can be converted into alkyl halides, tosylates, alkenes, and esters . Secondary, tertiary, allylic, and benzylic alcohols, which include this compound, appear to react via a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
This compound participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst . This suggests that it may play a role in the hydrogenation process in certain biochemical pathways.
Result of Action
It’s known that the compound participates in the gas phase hydrogenation of methanolic solutions of isophthaldehyde over a ni/sio2 catalyst . This suggests that it may play a role in catalytic reactions in certain biochemical processes.
Biochemical Analysis
Biochemical Properties
3-Methylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of dialkyl aryl phosphates and dialkyl arylalkyl phosphates. These compounds exhibit inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes crucial for neurotransmission . The interaction of this compound with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent modulation of neurotransmitter levels.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification . By modulating these enzymes, this compound can alter the metabolic profile of cells, impacting the expression of genes involved in metabolic pathways and cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting acetylcholinesterase and butyrylcholinesterase . This inhibition occurs through the binding of this compound to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce cellular stress responses and alter metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular stress, oxidative damage, and disruption of metabolic pathways . These threshold effects highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the benzaldehyde, benzoate, and catechol ortho-cleavage pathways . It is metabolized by enzymes such as aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert it into benzoic acid and catechol. These metabolites are further processed through the tricarboxylic acid cycle, impacting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biochemical activity and effects on cellular processes. The transport and distribution of this compound are crucial for its role in modulating enzyme activity and gene expression .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its ability to modulate cellular processes and gene expression .
Properties
IUPAC Name |
(3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCKHVUTVOPLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039497 | |
Record name | 3-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methylbenzyl alcohol | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 3-Methylbenzyl alcohol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
587-03-1 | |
Record name | 3-Methylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-03-1 | |
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Record name | 3-Methylbenzyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587031 | |
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Record name | 587-03-1 | |
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Record name | 3-Methylbenzyl alcohol | |
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Record name | 3-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.725 | |
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Record name | 3-METHYLBENZYL ALCOHOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG38P37U6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methylbenzyl alcohol impact Cytochrome P450 enzymes?
A: Research indicates that this compound can inhibit specific Cytochrome P450 (CYP) isozymes in a dose-dependent manner, particularly in the lungs and nasal mucosa. [] Inhalation exposure to this compound in rats resulted in the inhibition of pulmonary CYPs 2B1 and 4B1. [] Similarly, in the nasal mucosa, CYPs 2E1 and 4B1 were inhibited. [] These findings suggest potential interactions with xenobiotic metabolism, impacting the toxicity and clearance of co-exposed substances. []
Q2: What is the metabolic fate of this compound in vivo?
A: Studies show that this compound is metabolized, at least in part, to m-tolualdehyde (m-ALD). [] Following inhalation exposure to this compound, m-ALD was detected in a dose-dependent manner in both the nasal mucosa and lungs of rats. [] This metabolic conversion is significant as m-ALD itself exhibits inhibitory effects on specific CYP isozymes, potentially contributing to the overall impact of this compound on xenobiotic metabolism. []
Q3: How is this compound used in organic synthesis?
A: this compound can be employed as a reagent in palladium-catalyzed dehydrative N-benzylation reactions with 2-aminopyridines. [] This methodology leverages a borrowing hydrogen pathway, where the alcohol acts as both a benzylating agent and a hydrogen source. [] This approach offers a greener alternative for N-benzylation, as it operates under mild, base-free conditions in an atom-economic manner, resulting in moderate to excellent yields. []
Q4: Can this compound participate in electrophilic cyclization reactions?
A: While not directly involved as a reactant, this compound plays a crucial role in influencing the product outcome of electrophilic cyclization reactions involving bis(4-methoxybenzylthio)acetylene. [] Specifically, when the reaction is conducted in the presence of this compound, it participates in a methoxy substituent exchange within the forming 2-benzothiopyran ring. [] This exchange highlights the influence of reaction conditions and the presence of specific alcohols on the product distribution in such reactions. []
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